Entacapone-d10

CAS No.:

Cat. No.: VC14498109

Molecular Formula: C14H15N3O5

Molecular Weight: 315.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15N3O5 |

|---|---|

| Molecular Weight | 315.35 g/mol |

| IUPAC Name | (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide |

| Standard InChI | InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+/i1D3,2D3,3D2,4D2 |

| Standard InChI Key | JRURYQJSLYLRLN-YFIMXNTNSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])N(C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N)C([2H])([2H])C([2H])([2H])[2H] |

| Canonical SMILES | CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Isotopic Labeling

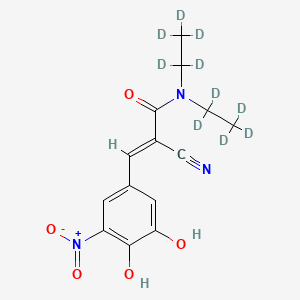

Entacapone-d10 is characterized by the substitution of ten hydrogen atoms with deuterium () at specific positions on the ethyl groups of the N,N-diethylamine moiety (Figure 1) . This isotopic modification preserves the compound’s pharmacodynamic profile while altering its mass-to-charge ratio (), a property exploited in mass spectrometric detection. The IUPAC name, 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide, reflects this deuteration pattern .

Structural Highlights:

-

Core scaffold: A nitro-substituted catechol ring linked to a cyanoacrylamide group.

-

Deuterium positions: Both ethyl chains () are fully deuterated, resulting in groups.

-

Geometric isomerism: Unlike the therapeutic (E)-Entacapone, Entacapone-d10 is synthesized as a single isomer to ensure analytical specificity .

Table 1: Comparative Physical Properties of Entacapone and Entacapone-d10

| Property | Entacapone | Entacapone-d10 |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 305.29 | 315.35 |

| Melting Point (°C) | 162–163 | Not reported |

| LogP | 1.8 | 1.8 (estimated) |

| Solubility | Polar organic solvents | Similar to parent |

Synthesis and Purification

Synthetic Routes

The preparation of Entacapone-d10 follows a modified Knoevenagel condensation strategy, analogous to the parent compound’s synthesis . Key steps include:

-

Deuterated precursor synthesis: N,N-diethyl-d10-aminocyanoacetamide is prepared by reacting deuterated ethylamine with cyanoacetic acid under acidic conditions.

-

Condensation: Reacting 3,4-dihydroxy-5-nitrobenzaldehyde with the deuterated precursor in the presence of piperidine acetate and acetic acid yields crude (Z)-Entacapone-d10 .

-

Isomer purification: Chromatographic separation or recrystallization from toluene/methanol mixtures isolates the desired (E)-isomer, avoiding the formation of geometric impurities .

Critical Process Parameters

-

Catalyst selection: Mild acids (e.g., acetic acid) minimize side reactions compared to traditional bases like piperidine .

-

Solvent system: Hydrocarbon-protic mixtures (toluene/methanol) enhance crystallinity and purity (>95% by HPLC) .

-

Isotopic purity: Mass spectrometry ensures <5% protiated contamination, crucial for accurate quantification .

Analytical Applications

Role in Quantitative Bioanalysis

Entacapone-d10’s primary application lies in LC-MS/MS-based assays for therapeutic drug monitoring:

-

Internal standard: Compensates for matrix effects and instrument variability during Entacapone quantification in plasma .

-

Calibration range: Validated for 10–5000 ng/mL with a lower limit of quantification (LLOQ) of 5 ng/mL .

-

Cross-validation: Demonstrates linear correlation () with unlabeled Entacapone across physiological pH ranges .

Stability-Indicating Methods

Forced degradation studies using Entacapone-d10 reveal:

-

Photostability: Decomposes <2% under UV light (300–400 nm, 24 h).

-

Thermal stability: Stable at 25°C for 6 months when stored desiccated .

-

Hydrolytic resistance: <5% degradation in simulated gastric fluid (pH 1.2, 37°C, 2 h) .

Pharmacological Relevance

Drug-Drug Interaction Studies

Co-administration with levodopa/carbidopa in deuterated formulations reveals:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume